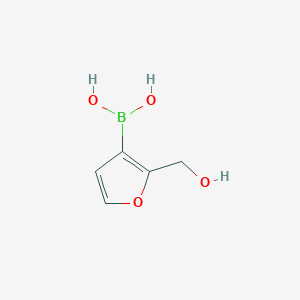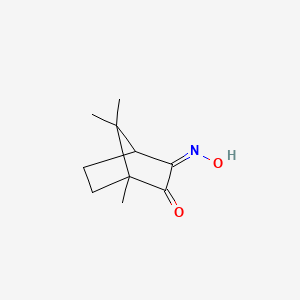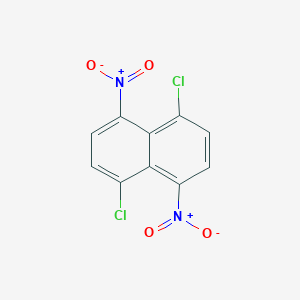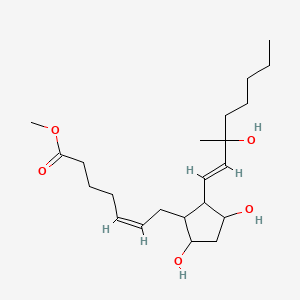![molecular formula C35H68N8 B13407045 2-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2-N-[6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]hexyl]-4-N-(2,4,4-trimethylpentan-2-yl)-1,3,5-triazine-2,4-diamine CAS No. 1022399-98-9](/img/structure/B13407045.png)
2-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2-N-[6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]hexyl]-4-N-(2,4,4-trimethylpentan-2-yl)-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Photo-stabilizer 944, also known as Light Stabilizer 944, is a high molecular weight hindered amine light stabilizer (HALS). It is widely used to protect polymers from degradation caused by ultraviolet (UV) radiation. This compound is particularly effective in applications involving polypropylene, polyethylene, ethylene-vinyl acetate, acrylonitrile butadiene styrene, and other polymers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Photo-stabilizer 944 is synthesized through a series of reactions involving hexamethylene diamine, 2,4,6-trichloro-1,3,5-triazine, and 2,2,6,6-tetramethyl-4-piperidinol. The process begins with the reaction of hexamethylene diamine with 2,4,6-trichloro-1,3,5-triazine to form an intermediate. This intermediate is then reacted with 2,2,6,6-tetramethyl-4-piperidinol to produce the final product .
Industrial Production Methods
In industrial settings, the production of Photo-stabilizer 944 involves continuous processes to ensure high yield and purity. The reaction is typically carried out in organic solvents, and the product is purified through crystallization and filtration .
Analyse Chemischer Reaktionen
Types of Reactions
Photo-stabilizer 944 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common due to the presence of reactive functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and alcohols are often used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can produce a range of substituted products .
Wissenschaftliche Forschungsanwendungen
Photo-stabilizer 944 has a wide range of applications in scientific research and industry:
Chemistry: It is used to stabilize polymers and prevent degradation caused by UV radiation.
Biology: The compound is used in the development of materials for biological applications, such as medical devices and packaging.
Medicine: Photo-stabilizer 944 is used in the production of medical-grade polymers that require high stability and resistance to UV radiation.
Industry: It is widely used in the automotive, agricultural, textile, construction, and packaging industries to enhance the durability and longevity of polymer-based products
Wirkmechanismus
Photo-stabilizer 944 works by neutralizing free radicals produced during the photo-oxidation of polymers. It acts as a radical scavenger, preventing the degradation of the polymer matrix. The compound absorbs UV radiation and dissipates the energy as heat, thereby protecting the polymer from damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chimassorb 944: Another high molecular weight hindered amine light stabilizer with similar properties and applications.
Tinuvin 770: A low molecular weight hindered amine light stabilizer used in similar applications but with different performance characteristics.
UV-531: An ultraviolet light absorber with different chemical properties but used for similar purposes
Uniqueness
Photo-stabilizer 944 is unique due to its high molecular weight, which provides excellent resistance to extraction and low volatility. This makes it particularly effective in applications requiring long-term stability and durability .
Eigenschaften
CAS-Nummer |
1022399-98-9 |
|---|---|
Molekularformel |
C35H68N8 |
Molekulargewicht |
601.0 g/mol |
IUPAC-Name |
2-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2-N-[6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]hexyl]-4-N-(2,4,4-trimethylpentan-2-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C35H68N8/c1-30(2,3)24-35(12,13)40-28-37-25-38-29(39-28)43(27-22-33(8,9)42-34(10,11)23-27)19-17-15-14-16-18-36-26-20-31(4,5)41-32(6,7)21-26/h25-27,36,41-42H,14-24H2,1-13H3,(H,37,38,39,40) |
InChI-Schlüssel |
LZVMGBSAHNBBOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(N1)(C)C)NCCCCCCN(C2CC(NC(C2)(C)C)(C)C)C3=NC=NC(=N3)NC(C)(C)CC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![NeuAc(a2-3)Gal(b1-3)GalNAc(b1-4)[NeuAc(a2-3)]Gal(b1-4)aldehydo-Glc](/img/structure/B13406978.png)
![2-(3-Pyridinyl)pyrido[2,3-d]pyrimidine](/img/structure/B13406979.png)
![6-[2-Benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13406980.png)
![2-(2,2,2-Trifluoroacetyl)-2-azabicyclo[2.2.1]heptane-3-carbaldehyde](/img/structure/B13406982.png)


![3-[(R)-(dihydroxyboranyl)[2-(thiophen-2-yl)acetamido]methyl]benzoic acid](/img/structure/B13406991.png)

![Cefonicid sodium[5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[(hydroxyphenylacetyl)amino]-8-oxo-3-[[[1-(sulfomethyl)-1H-tetrazol-5-yl]thio]methyl]-, disodium salt]](/img/structure/B13407007.png)
![Sodium 5-[(2-hydroxynaphthyl)azo]naphthalenesulphonate](/img/structure/B13407014.png)



![2-Hydroxy-3-[(trimethylsilyl)oxy]propyl hexadecanoate](/img/structure/B13407036.png)
